molecular formula C19H22N4OS B493970 6-methyl-2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

6-methyl-2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B493970
M. Wt: 354.5g/mol
InChI Key: XPUBLEUJEVKZMN-UHFFFAOYSA-N
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Description

6-methyl-2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves multiple steps, starting from readily available precursors. One common method involves the condensation of a thieno[2,3-d]pyrimidin-4-one derivative with a piperazine derivative under controlled conditions. The reaction typically requires the use of a condensing agent such as N,N’-carbonyldiimidazole (CDI) in a solvent like dimethylformamide (DMF) to facilitate the coupling reaction .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The use of non-toxic solvents and reagents is also prioritized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-methyl-2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This compound is known to inhibit the activity of certain tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, it prevents the phosphorylation of key proteins, thereby modulating cellular processes such as proliferation and apoptosis .

Properties

Molecular Formula

C19H22N4OS

Molecular Weight

354.5g/mol

IUPAC Name

6-methyl-2-[(4-methylpiperazin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H22N4OS/c1-13-16(14-6-4-3-5-7-14)17-18(24)20-15(21-19(17)25-13)12-23-10-8-22(2)9-11-23/h3-7H,8-12H2,1-2H3,(H,20,21,24)

InChI Key

XPUBLEUJEVKZMN-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(S1)N=C(NC2=O)CN3CCN(CC3)C)C4=CC=CC=C4

Canonical SMILES

CC1=C(C2=C(S1)N=C(NC2=O)CN3CCN(CC3)C)C4=CC=CC=C4

Origin of Product

United States

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